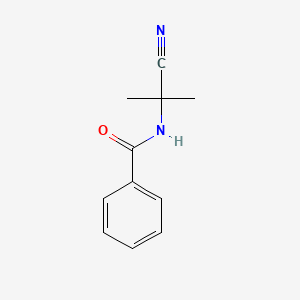

N-(1-cyano-1-methylethyl)benzamide

Description

Contextualization within Benzamide (B126) Chemistry

Benzamides are a significant class of organic compounds derived from benzoic acid and ammonia (B1221849) or an amine. wikipedia.orgfiveable.me The parent compound, benzamide (C₇H₇NO), is a white solid and serves as a foundational structure for a multitude of derivatives. wikipedia.org These derivatives are integral to various fields of chemical research and industry. For instance, benzamides are used as intermediates in the synthesis of pharmaceuticals and dyes. chemicalbook.com

The chemical behavior of benzamides is dictated by the interplay between the aromatic phenyl group and the amide functional group. The amide group's plane is typically not coplanar with the aromatic ring, which can be influenced by steric interactions. chemicalbook.com The reactivity and properties of substituted benzamides are further modified by the nature of the substituents on both the aromatic ring and the amide nitrogen. ontosight.ai The presence of various functional groups can alter electronic effects, solubility, and intermolecular interactions, making benzamides a versatile scaffold in molecular design and synthesis. ontosight.airesearchgate.net

Significance of the N-(1-cyano-1-methylethyl)benzamide Scaffold

The structural scaffold of this compound is notable for its combination of a benzoyl moiety and an α-aminonitrile-related fragment. The cyano (C≡N) group is a particularly important functional group in organic synthesis. The benzoyl group in similar molecules has been observed to assist in the hydrolysis of the nitrile group to form α-amino acids, a critical transformation in synthetic chemistry. nih.gov This suggests that the this compound scaffold can serve as a valuable intermediate in the synthesis of more complex molecules, particularly α,α-disubstituted amino acids. nih.gov

The presence of the geminal methyl and cyano groups on the α-carbon (the carbon adjacent to the amide nitrogen) introduces a quaternary center, which is a common feature in many biologically active molecules and natural products. The synthesis of such sterically hindered structures is a persistent challenge in organic chemistry, and intermediates like this compound can provide a viable pathway.

Scope and Objectives of Academic Inquiry for this compound

Academic research involving this compound and structurally related compounds primarily focuses on their utility as synthetic intermediates. For example, a related compound, N-(5-cyanononan-5-yl)benzamide, which also features a benzamide linked to a nitrile-bearing quaternary carbon, is highlighted as an important intermediate in amino acid synthesis. nih.gov The synthesis of this type of compound often involves a Strecker reaction to create the α-aminonitrile, followed by acylation with benzoyl chloride. nih.gov

Furthermore, research into the decomposition of azo compounds like 2,2′-azobis(2-methylpropanenitrile) (AIBN) has led to the characterization of N-(1-cyano-1-methylethyl)-2-methylpropanamide, a structurally similar compound. researchgate.net This indicates that the N-(1-cyano-1-methylethyl)amide substructure can be formed under radical conditions and can be a stable, detectable product in complex reaction mixtures. researchgate.net The study of such molecules helps in understanding reaction mechanisms and in developing analytical markers for monitoring chemical processes. researchgate.net Therefore, the primary objectives of academic inquiry into this compound are likely centered on its synthesis, its role as a building block for more complex targets like specialized amino acids, and its characterization as a product in various chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanopropan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-11(2,8-12)13-10(14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMOBXIDUMSODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395882 | |

| Record name | N-(1-cyano-1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54016-31-8 | |

| Record name | N-(1-cyano-1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 1 Cyano 1 Methylethyl Benzamide and Its Derivatives

Historical Development of Synthetic Routes to N-(1-cyano-1-methylethyl)benzamide Analogues

The synthesis of benzamides, a core structural motif in many pharmaceuticals and agrochemicals, has a rich history. Early methods for creating N-substituted benzamides often involved harsh reaction conditions and the use of less accessible reagents. The development of synthetic routes to analogues of this compound has been influenced by the broader evolution of amide bond formation and the introduction of cyano groups into organic molecules.

Historically, the synthesis of similar N-alkylated benzamides relied on the acylation of the corresponding amines. However, the synthesis of the requisite aminonitrile precursor for this compound presented its own set of challenges. The well-known Strecker synthesis of α-aminonitriles, discovered in 1850, provided a foundational method for producing the aminonitrile precursors required for such benzamides. nih.govnih.gov Over time, modifications and improvements to these early methods have aimed to increase yields, improve safety, and expand the substrate scope.

Classical Approaches to Benzamide (B126) Formation with Cyanoalkyl Substituents

Direct amidation and acylation reactions represent the most fundamental and widely used methods for the synthesis of benzamides. These reactions typically involve the coupling of a carboxylic acid or its derivative with an amine.

One of the most common methods for synthesizing this compound analogues is the reaction of a benzoyl halide, typically benzoyl chloride, with the appropriate aminonitrile. nih.gov This reaction is an example of a nucleophilic acyl substitution, where the amino group of the aminonitrile attacks the electrophilic carbonyl carbon of the benzoyl chloride. The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Another classical approach is the reaction of a benzoic acid with an aminonitrile using a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating its reaction with the amine. While effective, these methods can generate stoichiometric amounts of byproducts that require removal.

A straightforward synthesis of benzamide itself can be achieved by heating benzoic acid with urea. youtube.com This method, while simple, is generally limited to the preparation of primary amides and may not be suitable for more complex substituted benzamides. Similarly, the reaction of benzoyl chloride with ammonia (B1221849) is a well-established method for producing unsubstituted benzamide. youtube.com

The table below summarizes some classical direct amidation and acylation reactions for the synthesis of benzamides.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Benzoic acid, Urea, Boric acid | Heat at 180°C | Benzamide | ~65% | youtube.com |

| Benzoyl chloride, Ammonia | Aqueous ammonia | Benzamide | - | youtube.com |

| Paranitrobenzoic acid, Triphosgene, Pyridine, Triethylamine | Room temperature | Paranitrobenzoyl chloride | 90-92% | google.com |

| Benzoyl chloride, 2-amino-2-butyl-hexanenitrile | - | N-(5-Cyano-nonan-5-yl)benzamide | - | nih.gov |

The synthesis of this compound and its derivatives is intrinsically linked to the availability of the corresponding α-aminonitriles. The Strecker reaction is a cornerstone for the synthesis of α-aminonitriles. nih.gov This one-pot reaction typically involves the reaction of an aldehyde or ketone with ammonia and a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide. For this compound, the required precursor would be 2-amino-2-methylpropanenitrile (B28548), which can be synthesized from acetone (B3395972), ammonia, and a cyanide source.

Once the aminonitrile is obtained, it can be acylated with benzoyl chloride or another suitable benzoylating agent to yield the final product, as described in the previous section. The efficiency of this two-step process—Strecker reaction followed by acylation—has made it a common and reliable route for the laboratory-scale synthesis of these compounds.

Recent advancements in the Strecker reaction have focused on the use of milder and less toxic cyanide sources and the development of catalytic and asymmetric variants to produce chiral α-aminonitriles. nih.gov

Advanced Synthetic Techniques for this compound Derivatives

Modern organic synthesis has seen the advent of powerful new techniques that offer greater efficiency, selectivity, and functional group tolerance. These advanced methods are increasingly being applied to the synthesis of complex molecules, including derivatives of this compound.

Transition-metal catalysis has revolutionized the field of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented precision.

C-H Functionalization: Direct C-H functionalization has emerged as a highly atom-economical strategy for the synthesis of complex molecules. rsc.orgresearchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. For the synthesis of benzamide derivatives, palladium-catalyzed ortho-C-H arylation of benzamides with aryl iodides has been demonstrated. acs.org While not directly applied to this compound in the provided search results, this methodology could potentially be adapted to introduce substituents onto the benzoyl ring of the molecule. The use of directing groups, such as an 8-aminoquinoline (B160924) group, can facilitate regioselective C-H activation. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming C-C and C-N bonds, respectively. These reactions could be employed to synthesize derivatives of this compound by, for example, coupling a halogenated this compound with a suitable boronic acid or amine. While specific examples for this exact compound are not detailed in the search results, the general applicability of these reactions is well-established in organic synthesis.

Copper-catalyzed reactions have also been developed for the synthesis of benzamides and benzonitriles. sioc-journal.cn For instance, a one-pot reaction involving benzyl (B1604629) cyanide, iodobenzene, and N,N-dimethylformamide (DMF) as the amide source, catalyzed by a copper species, can produce N,N-dimethylbenzamides. sioc-journal.cn This highlights the potential of copper catalysis in the synthesis of various benzamide structures.

The table below provides an overview of some metal-catalyzed approaches relevant to benzamide synthesis.

| Reaction Type | Catalyst | Reactants | Product Type | Reference |

| Ortho-C-H Arylation | Pyridine-2-carboimine Pd complex on magnetic nanoparticles | Benzamides, Aryl iodides | Ortho-arylated benzamides | acs.org |

| C-H Difluoroallylation | Palladium(II) | Benzamides, 3-bromo-3,3-difluoropropene | Difluoroallyl benzamides | rsc.org |

| Amidation/Cyanation | Copper(I) oxide | Benzyl cyanide, Iodobenzene, DMF | N,N-Dimethylbenzamides, Benzonitriles | sioc-journal.cn |

| C-H Cyanation | Rhodium(III) | 1-Aryl isoquinolines, N-cyano-N-phenyl-p-toluenesulfonamide | Axially chiral 1-aryl isoquinoline (B145761) nitriles | acs.org |

The development of stereoselective and regioselective synthetic methods is crucial for accessing specific isomers of a target molecule, which can have distinct biological activities.

Stereoselective Synthesis: For derivatives of this compound that possess stereocenters, enantioselective synthesis is a key consideration. While the parent compound is achiral, derivatives with chiral substituents on the benzoyl ring or modifications to the N-alkyl group could exist as enantiomers. Asymmetric catalysis, using chiral metal complexes or organocatalysts, is the most powerful tool for achieving high enantioselectivity. For instance, rhodium-catalyzed atroposelective C-H cyanation has been used to synthesize axially chiral biaryl nitriles. acs.org Such strategies could be envisioned for creating chiral derivatives of this compound. Biocatalysis, using enzymes, also offers a green and highly selective approach to chiral synthesis. nih.gov

Regioselective Synthesis: Regioselectivity is important when multiple reactive sites are present in a molecule. In the context of modifying the aromatic ring of this compound, directing group-assisted C-H functionalization provides a powerful means to control the position of substitution. rsc.orgacs.org For example, the use of an ortho-directing group on the benzamide nitrogen can selectively functionalize the C-H bond at the ortho position. The choice of catalyst and reaction conditions can also influence the regiochemical outcome of a reaction.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the reactants, offer an efficient and atom-economical route to complex molecules. While specific literature detailing the synthesis of this compound via MCRs is not abundant, the structure of the target molecule suggests the theoretical application of well-established MCRs such as the Passerini and Ugi reactions.

A plausible, though not explicitly documented, approach for the synthesis of a precursor to this compound could be envisioned through a Passerini reaction. The Passerini three-component reaction typically involves an isocyanide, a carbonyl compound (an aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. rsc.orgnih.govresearchgate.netslideshare.net For the synthesis of a related structure, one could hypothetically react acetone (a ketone), benzoic acid, and a suitable isocyanide. Subsequent chemical transformations would be necessary to arrive at the final this compound structure.

Similarly, the Ugi four-component reaction, which combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide, represents another powerful tool in MCR-driven synthesis. rsc.orgucl.ac.uknih.govsemanticscholar.org A hypothetical Ugi reaction for a related structure might involve acetone, an amine, benzoic acid, and an isocyanide. The resulting product could then potentially be converted to the target molecule. The Ugi reaction is known for its high atom economy and the ability to generate diverse molecular scaffolds. rsc.org

It is important to note that these are proposed strategies based on the known reactivity of these MCRs, and specific reaction conditions would need to be optimized.

Sustainable and Green Chemistry Methodologies in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of amides like this compound, several sustainable strategies can be considered.

One major area of green chemistry research is the development of catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents, which generate significant waste. ucl.ac.uk Modern approaches focus on direct amidation reactions or the use of more environmentally benign coupling agents.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes, such as lipases, can catalyze the formation of amide bonds under mild conditions. nih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov This approach offers high conversion rates and often simplifies product purification. nih.gov

Electrosynthesis: Electrochemical methods are gaining traction as a sustainable tool in organic synthesis. rsc.org Electrosynthesis can drive reactions using electricity as a "reagent," minimizing the need for chemical oxidants or reductants. The electrochemical synthesis of amides is an active area of research, offering a potentially greener route. rsc.org

Use of Greener Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Replacing hazardous solvents like N,N-dimethylformamide (DMF) or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly improve the sustainability of the synthesis. researchgate.netucl.ac.uk Mechanochemistry, which involves conducting reactions in the absence of a solvent (or with minimal solvent) by mechanical grinding, is another promising green approach that has been applied to Passerini reactions. nih.govresearchgate.net

Catalytic Direct Amidation: Research has focused on developing catalysts for the direct condensation of carboxylic acids and amines. While challenging, this approach is highly atom-economical. Various catalytic systems, including those based on boron or other metals, are being explored to facilitate this transformation under milder conditions. researchgate.net

While not specifically documented for this compound, these green methodologies represent the forefront of sustainable amide synthesis and could likely be adapted for its preparation.

Utility of this compound as a Synthetic Intermediate

The chemical structure of this compound, featuring a benzamide group and a cyanomethylpropyl moiety, makes it a potentially valuable intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

A notable application of a derivative of this compound is in the synthesis of pharmaceutically active compounds. For example, the structure is incorporated into more complex molecules that have been investigated as potential therapeutic agents. A patent discloses the use of (S)-2-(7-cyano-1H-benzimidazol-1-yl)-N-{1-[4-(1-cyano-1-methylethyl)phenyl]ethyl}acetamide in crystalline forms for potential use in pharmaceutical compositions. patsnap.com This indicates that the N-(1-cyano-1-methylethyl)phenyl group, for which the title compound is a direct precursor, is a key structural component.

The cyano group in this compound can serve as a handle for various chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up pathways to a variety of other functional groups and heterocyclic systems. The synthesis of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide from a dicyanoethenyl benzamide derivative highlights how benzamide structures containing a cyano group can be precursors to complex heterocyclic systems with potential biological activity. acs.org

Furthermore, related N-(cyanoalkyl)benzamide compounds have been reported to possess insecticidal activity, suggesting that derivatives of this compound could be explored for applications in agrochemistry. nih.gov

The Ritter reaction, a classic method for synthesizing amides from nitriles and alcohols or alkenes in the presence of a strong acid, provides another perspective on the synthetic utility of the components of this compound. A patented process describes the synthesis of N-(1-methylcyclopentyl)-benzamide from 1-methylcyclopentanol (B105226) and benzonitrile (B105546) using sulfuric acid. google.com This reaction underscores the potential for combining nitrile and benzoyl moieties to create substituted amides.

Chemical Reactivity and Transformation Studies of N 1 Cyano 1 Methylethyl Benzamide

Reactivity Profiles of the Amide Moiety in N-(1-cyano-1-methylethyl)benzamide

The amide functionality in this compound is a key site for chemical reactions, including hydrolysis, reduction, and N-alkylation. These transformations provide pathways to a variety of other functional groups.

The hydrolysis of the amide bond can be achieved under both acidic and basic conditions, although tertiary amides are generally more resistant to cleavage than primary and secondary amides. quora.com Mild alkaline hydrolysis of N-substituted amides can be performed using a methanolic solution of sodium hydroxide (B78521) in a less polar aprotic solvent like dioxane, which can be advantageous in the presence of other sensitive functional groups. quora.com

The reduction of the amide group offers a route to amines. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce amides to amines, more selective reagents can also be employed. chemistrysteps.comlibretexts.org For instance, borane-THF in the presence of trimethyl borate (B1201080) has been shown to reduce N,N-dimethylbenzamide to the corresponding benzyl (B1604629) alcohol, suggesting that under certain conditions, cleavage of the C-N bond can be favored over reduction of the carbonyl. koreascience.kr In contrast, the use of LiAlH₄ typically leads to the corresponding amine. chemistrysteps.comlibretexts.org

N-alkylation of secondary amides like this compound can be challenging due to the decreased nucleophilicity of the amide nitrogen. However, methods utilizing strong bases to deprotonate the amide followed by reaction with an alkyl halide can be effective. nih.gov More modern approaches include the use of transition metal catalysts, such as palladium pincer complexes, which facilitate the N-alkylation of benzamides with alcohols through a "borrowing hydrogen" strategy. researchgate.net

Table 1: Selected Reactions of the Amide Moiety

| Reaction | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Alkaline Hydrolysis | NaOH, MeOH/Dioxane, reflux | Carboxylate and Amine | quora.com |

| Reduction to Amine | 1. LiAlH₄, THF; 2. H₂O | Secondary Amine | chemistrysteps.comlibretexts.org |

| N-Alkylation | R-OH, Pd(II) pincer catalyst, Cs₂CO₃, Toluene, 110 °C | N,N-disubstituted Amide | researchgate.net |

Chemical Transformations Involving the Cyano Group

The cyano group is a versatile functional handle that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of this compound.

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. libretexts.orgpressbooks.pub One of the most common transformations is hydrolysis to a carboxylic acid. This reaction typically proceeds through an amide intermediate and can be catalyzed by either acid or base. pressbooks.pubyoutube.comyoutube.com For α-amidoacetonitriles, which are structurally related to the target compound, hydrolysis can be an important pathway for the synthesis of α-amino acids. mdpi.com

Reduction of the nitrile group provides access to primary amines. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively converting the C≡N triple bond to a CH₂-NH₂ group. libretexts.orgchadsprep.comyoutube.com

The addition of organometallic reagents, such as Grignard reagents, to the nitrile group followed by hydrolysis offers a route to ketones. youtube.com This reaction proceeds through an intermediate imine salt which is then hydrolyzed to the corresponding ketone. youtube.com

Table 2: Key Transformations of the Cyano Group

| Reaction | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Hydrolysis | H₃O⁺, heat or NaOH, H₂O then H₃O⁺ | Carboxylic Acid | pressbooks.pubyoutube.comyoutube.com |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | Primary Amine | libretexts.orgchadsprep.comyoutube.com |

| Addition of Grignard Reagent | 1. R-MgBr, Et₂O; 2. H₃O⁺ | Ketone | youtube.com |

While the nitrile carbon is electrophilic, the nitrogen atom possesses a lone pair of electrons and can act as a nucleophile, particularly when activated. Protonation of the nitrile nitrogen under strongly acidic conditions, such as in the presence of a superacid, can generate a highly reactive nitrilium ion. nih.govnih.gov This superelectrophilic intermediate can then participate in reactions such as the Houben-Hoesch reaction to form aromatic ketones. nih.gov This suggests that under such conditions, this compound could potentially undergo intramolecular cyclization or intermolecular reactions involving the activated nitrile.

While this compound itself is a nitrile, the transformation of its cyano group can lead to intermediates capable of participating in cycloaddition reactions. For instance, the in-situ generation of a nitrile oxide from the corresponding oxime allows for 1,3-dipolar cycloaddition reactions with alkenes to furnish isoxazoline (B3343090) rings. nih.gov Although this requires prior modification of the cyano group, it highlights a potential pathway to heterocyclic structures. The development of photocatalytic methods has also enabled [2+2] cycloaddition reactions of related systems like 1-acetylindoles, suggesting that with appropriate activation, the nitrile or its derivatives could potentially engage in such transformations. acs.org

Reactions at the Alkyl (1-methylethyl) Substituent

The 1-methylethyl group of this compound possesses a tertiary hydrogen atom at the α-position, which is a potential site for radical reactions. Free-radical halogenation, typically initiated by UV light, is a common method for functionalizing alkanes. wikipedia.org Given the relative stability of the resulting tertiary radical, this position would be a prime target for halogenation. For selective bromination at such activated positions, N-bromosuccinimide (NBS) is often the reagent of choice, particularly for benzylic positions which share some electronic similarities. youtube.comyoutube.com

More advanced methods for remote C-H functionalization have also been developed. For example, nitrogen-centered radicals generated from precursors like pyruvic acid derivatives can undergo 1,5-hydrogen atom transfer (HAT) to enable δ-C–H halogenation in sulfonamides. nih.gov While this specific example is for a different class of compounds, the principle of intramolecular hydrogen abstraction by a nitrogen-centered radical could potentially be applied to this compound to achieve functionalization at the methyl groups.

Aromatic Ring Functionalization of the Benzamide (B126) Core

The benzamide core of the molecule is an aromatic ring that can undergo electrophilic aromatic substitution reactions. The N-(1-cyano-1-methylethyl)amido group acts as a directing group, influencing the position of incoming electrophiles. Amide groups are generally considered ortho-, para-directing, although they can be deactivating towards the aromatic ring. almerja.comstackexchange.com

Friedel-Crafts reactions, such as acylation and alkylation, are classic methods for introducing carbon substituents onto an aromatic ring. wikipedia.orglibretexts.orgmasterorganicchemistry.com For N-substituted benzamides, the regioselectivity is guided by the amide group. For instance, palladium-catalyzed ortho-C-H alkylation has been demonstrated for N-quinolyl benzamides. nih.gov

Nitration of the aromatic ring is another common electrophilic substitution. In the case of N-phenylbenzamide, nitration with a mixture of nitric and sulfuric acid leads to the substitution at the para-position of the aniline (B41778) ring, which is activated by the nitrogen lone pair. stackexchange.com A similar outcome would be expected for this compound, with the benzoyl group being the target of nitration, likely at the meta-position due to the deactivating effect of the carbonyl group, unless the N-alkylamido group directs otherwise under specific conditions.

Furthermore, the benzamide moiety can act as a nucleophile in nucleophilic aromatic substitution reactions under specific conditions. For example, benzamide can react with nitrobenzene (B124822) in the presence of a strong base like tetramethylammonium (B1211777) hydroxide to yield N-(4-nitrophenyl)benzamide. researchgate.netgoogle.com

Table 3: Aromatic Ring Functionalization Reactions

| Reaction | Reagents and Conditions | Expected Product Position(s) | Reference(s) |

|---|---|---|---|

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | meta to the amide group | wikipedia.orgmasterorganicchemistry.com |

| Nitration | HNO₃, H₂SO₄ | meta to the amide group | stackexchange.com |

| Nucleophilic Aromatic Substitution | Nitrobenzene, TMA(OH) | para-nitro substituted aniline derivative (after rearrangement) | researchgate.netgoogle.com |

Directed C-H Activation Studies

The amide functionality in this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. This approach allows for the selective functionalization of the otherwise inert C-H bonds of the benzoyl ring, primarily at the ortho position. The nitrogen and oxygen atoms of the amide can chelate to a metal center, bringing it in close proximity to the ortho C-H bonds and facilitating their cleavage.

While specific studies on this compound are not extensively documented, research on similar N-acyl and N-alkoxybenzamides provides a strong basis for predicting its reactivity. nih.govnih.gov Transition metals such as palladium, rhodium, and ruthenium are commonly employed for such transformations. nih.govnih.gov The reaction typically proceeds through the formation of a cyclometalated intermediate.

For instance, in palladium-catalyzed reactions, an N-acyl amide can direct the ortho-arylation, -alkenylation, or -alkynylation of the benzoyl ring. The general mechanism involves the coordination of the amide to the palladium catalyst, followed by ortho-C-H activation to form a palladacycle. This intermediate then undergoes reductive elimination with a suitable coupling partner to afford the functionalized product.

Table 1: Representative Examples of Directed C-H Activation on Benzamide Derivatives

| Entry | Benzamide Derivative | Catalyst/Reagents | Coupling Partner | Product | Yield (%) | Reference |

| 1 | N-methoxybenzamide | Pd(OAc)₂ / K₂CO₃ | Phenylboronic acid | 2-Phenyl-N-methoxybenzamide | 85 | nih.gov |

| 2 | N-pivaloyloxybenzamide | [RhCp*Cl₂]₂ / AgSbF₆ | Diphenylacetylene | 3,4-Diphenyl-1H-isoindolin-1-one | 92 | nih.gov |

| 3 | N-acetyl-2-phenylaniline | [Ru(p-cymene)Cl₂]₂ / K₂CO₃ | N/A (cyclization) | Phenanthridinone | 78 | acs.org |

This table presents data for analogous compounds to illustrate the potential reactivity of this compound in directed C-H activation reactions.

The N-(1-cyano-1-methylethyl) group's steric bulk might influence the efficiency of the C-H activation process. However, the fundamental directing ability of the amide is expected to remain the primary driver of regioselectivity.

Electrophilic Aromatic Substitution Patterns

The N-(1-cyano-1-methylethyl)amido group as a whole is likely to be a deactivating group due to the electron-withdrawing nature of the carbonyl and cyano functions. nih.gov Despite this deactivation, substitution is expected to occur preferentially at the meta-position relative to the carbonyl group, as the ortho and para positions are more strongly deactivated.

However, under forcing conditions or with highly reactive electrophiles, substitution at the ortho and para positions may be observed. The steric hindrance from the N-(1-cyano-1-methylethyl) group would likely disfavor substitution at the ortho positions.

Table 2: Predicted and Observed Electrophilic Aromatic Substitution Patterns for Benzamides

| Reaction | Reagents | Expected Major Product(s) for this compound | General Observations for Benzamides |

| Nitration | HNO₃ / H₂SO₄ | m-Nitro-N-(1-cyano-1-methylethyl)benzamide | Predominantly meta-substitution. |

| Bromination | Br₂ / FeBr₃ | m-Bromo-N-(1-cyano-1-methylethyl)benzamide | Predominantly meta-substitution. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | m-Acyl-N-(1-cyano-1-methylethyl)benzamide | Generally low yielding due to deactivation of the ring and complexation of the catalyst with the amide. |

| Sulfonation | H₂SO₄ (fuming) | m-Sulfo-N-(1-cyano-1-methylethyl)benzamide | Predominantly meta-substitution. |

This table is a predictive guide based on established principles of electrophilic aromatic substitution on deactivated aromatic rings.

Radical Reactions of this compound and Related Compounds

The this compound molecule possesses sites susceptible to radical reactions. The tertiary carbon atom bearing the cyano group is a potential site for radical generation. Abstraction of the hydrogen atom from this position would lead to a stabilized α-cyano radical. Such radicals are known to participate in various transformations, including additions to unsaturated systems and cyclizations. rsc.orgarkat-usa.org

The cyano radical itself (•CN) is a reactive species that can undergo various reactions, including hydrogen abstraction. rsc.orgresearchgate.net While not directly formed from the parent molecule under typical conditions, understanding its reactivity provides context for the behavior of nitrile-containing compounds in radical environments.

A plausible radical reaction involving this compound could be an intramolecular cyclization if a suitable radical acceptor is present in the molecule. For instance, if the benzoyl ring were substituted with an olefinic group, a radical generated at the α-position could potentially cyclize onto the double bond.

Furthermore, α-aminoalkyl radicals, which share structural similarities with the radical derived from this compound, are known to undergo cyclization reactions to form nitrogen-containing heterocycles. arkat-usa.org The presence of the electron-withdrawing benzoyl group on the nitrogen atom would influence the reactivity of the radical, potentially affecting the rate and regioselectivity of such cyclizations. arkat-usa.org

Table 3: Representative Radical Reactions of Related Nitriles and Amides

| Substrate | Radical Initiator/Conditions | Reaction Type | Product | Observations | Reference |

| N-allyl-N-(cyanomethyl)amine | AIBN, Bu₃SnH | Radical cyclization | Pyrrolidine derivative | 5-exo-trig cyclization is favored. | arkat-usa.org |

| α,β-Unsaturated nitrile | Thiyl radical | Radical addition | β-Thio-substituted nitrile | Addition of the radical to the β-carbon. | libretexts.org |

| Benzene (B151609) | •CN radical | Addition | Cyanobenzene | The reaction proceeds without a significant barrier. | science.gov |

This table showcases the types of radical reactivity that could be anticipated for this compound based on analogous systems.

Structural Elucidation and Conformational Analysis of N 1 Cyano 1 Methylethyl Benzamide

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental to determining the molecular structure of N-(1-cyano-1-methylethyl)benzamide by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR would provide key structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, the amide proton (N-H), and the methyl protons. The aromatic protons would likely appear as a multiplet in the downfield region (typically δ 7.4-7.8 ppm). The amide proton signal is expected to be a broad singlet, and its chemical shift can be variable (δ 5-8 ppm), often exchanging with D₂O. ucalgary.ca The two methyl groups attached to the quaternary carbon are chemically equivalent and would present as a sharp singlet further upfield, likely in the range of δ 1.5-2.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the amide is expected to be the most downfield signal, typically in the range of 160-180 ppm. ucalgary.ca The carbon of the cyano group usually appears around 115-125 ppm. The quaternary carbon attached to the cyano and two methyl groups would have a characteristic low intensity and a chemical shift in the range of 40-60 ppm. The aromatic carbons would resonate in the δ 125-135 ppm region, with the ipso-carbon (attached to the carbonyl group) being slightly more downfield. The methyl carbons would be the most upfield signals, expected around δ 25 ppm.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 7.4 - 7.8 (m) | 127 - 132 |

| Amide N-H | 5.0 - 8.0 (br s) | - |

| Methyl (CH₃)₂ | 1.5 - 2.0 (s) | ~25 |

| Carbonyl C=O | - | 160 - 180 |

| Cyano C≡N | - | 115 - 125 |

| Quaternary C | - | 40 - 60 |

| Aromatic C-C=O | - | 130 - 135 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for confirming the molecular weight and elucidating the structure.

For this compound (C₁₁H₁₂N₂O, molecular weight: 188.23 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 188. The fragmentation pattern would likely be dominated by cleavages characteristic of N-substituted benzamides. A prominent fragmentation pathway would be the α-cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. cas.org This fragment could further lose a molecule of carbon monoxide to give the phenyl cation (C₆H₅⁺) at m/z 77. cas.org Another possible fragmentation is the cleavage of the N-C(cyano) bond, which could lead to fragments corresponding to the benzamide (B126) moiety and the 1-cyano-1-methylethyl radical. The presence of the cyano group might also lead to specific fragmentation pathways involving the loss of HCN. nih.gov

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 188 | [C₁₁H₁₂N₂O]⁺˙ | Molecular Ion |

| 105 | [C₆H₅CO]⁺ | α-cleavage of the N-C bond |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. As a secondary amide, a characteristic N-H stretching vibration should appear in the region of 3300-3500 cm⁻¹. libretexts.org The strong carbonyl (C=O) stretching vibration of the amide group is expected around 1650 cm⁻¹, which is a very characteristic and intense band. ucalgary.calibretexts.org The presence of the nitrile group (C≡N) would be confirmed by a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. libretexts.orgspectroscopyonline.com Additionally, C-H stretching vibrations from the aromatic ring and the methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3300 - 3500 | Medium to Strong |

| Amide (C=O) | Stretch | ~1650 | Strong |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium, Sharp |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic amides typically exhibit absorption maxima in the UV region. For this compound, the benzoyl moiety is the primary chromophore. An intense absorption band is expected around 200-230 nm, corresponding to a π → π* transition of the aromatic ring and the carbonyl group. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group, may be observed at longer wavelengths, typically around 260-280 nm. ucalgary.cacdnsciencepub.comacs.org

X-ray Crystallography of this compound and Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal.

While a crystal structure for this compound is not publicly available, the structure of a close analogue, N-(cyanomethyl)benzamide, has been determined. quimicaorganica.org This allows for a reliable prediction of the key structural features of this compound.

In the solid state, this compound is expected to adopt a conformation where the amide group is twisted with respect to the plane of the benzene (B151609) ring. quimicaorganica.org This twist is a common feature in N-substituted benzamides. The dihedral angle between the phenyl ring and the amide plane would likely be in the range of 20-30°.

A crucial aspect of the solid-state structure would be the presence of intermolecular hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. This would likely lead to the formation of chains or networks of molecules in the crystal lattice, similar to what is observed in N-(cyanomethyl)benzamide where molecules are linked via N-H···O hydrogen bonds. quimicaorganica.org The nitrile nitrogen could also potentially participate in weaker C-H···N interactions. The two methyl groups on the quaternary carbon would influence the crystal packing due to their steric bulk.

Crystallographic Data for the Analogue N-(cyanomethyl)benzamide

| Parameter | Value |

| Chemical Formula | C₉H₈N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.345 (2) |

| b (Å) | 18.049 (7) |

| c (Å) | 8.351 (3) |

| β (°) | 94.13 (3) |

| Dihedral Angle (Benzene ring to Amide group) | 21.86 (7)° |

| Hydrogen Bonding | N-H···O |

Data from the crystallographic study of N-(cyanomethyl)benzamide. quimicaorganica.org

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily dictated by a network of hydrogen bonds, a characteristic feature of secondary amides. Analysis of analogous structures, such as N-(5-Cyanononan-5-yl)benzamide, demonstrates the pivotal role of the amide N-H group as a hydrogen bond donor and the carbonyl oxygen atom as an acceptor. nsf.gov

In the crystal lattice of these related compounds, molecules are linked by intermolecular N—H···O hydrogen bonds. nsf.gov This primary interaction typically forms a C(4) chain motif, where molecules are connected head-to-tail, creating infinite chains that propagate along a crystallographic axis. For instance, in N-(5-Cyanononan-5-yl)benzamide, these interactions result in chains extending along the a-axis. nsf.gov

Weaker C—H···O interactions often provide additional stability to the crystal packing. In the aforementioned nonanamide (B72023) analog, C—H···O hydrogen bonds are also observed, further linking the primary molecular chains. nsf.gov The specific details of these hydrogen bonds in the analog are summarized in the table below. Given the identical core functional groups in this compound, a similar hydrogen bonding network is anticipated to be the dominant feature of its crystal structure.

Table 1: Hydrogen Bond Geometry in the Analog N-(5-Cyanononan-5-yl)benzamide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |

| N—H···O | 0.86 | 2.23 | 3.083(2) | 177 | x+1, y, z |

| C—H···O | 0.98 | 2.59 | 3.304(2) | 131 | -x+1, -y, -z+1 |

Data sourced from a study on N-(5-Cyanononan-5-yl)benzamide, a close structural analog. nsf.gov

Conformational Preferences and Tautomerism Studies

The conformation of this compound is largely defined by the rotational freedom around the C-N amide bond and the C-C bond connecting the benzoyl group to the amide nitrogen. The relative orientation of the phenyl ring and the amide plane is a key conformational parameter in benzamide derivatives.

In related structures, the amide group is not coplanar with the phenyl ring. For N-(5-Cyanononan-5-yl)benzamide, the dihedral angle between the mean plane of the phenyl group and the plane of the amide group is 19.504 (4)°. nsf.gov This twist is a common feature in N-acylamides, arising from a balance between the steric hindrance of the substituents and the electronic effects of π-conjugation.

Furthermore, studies on other benzamides, such as N-[(1S)-1-phenylethyl]benzamide, have revealed the existence of conformational polymorphism, where the molecule can adopt different conformations in different crystal forms. In that case, the dihedral angle between the phenyl ring and the amide group varies significantly between polymorphs, highlighting the conformational flexibility of the benzamide moiety. This suggests that this compound could also potentially exhibit different conformations depending on the crystallization conditions.

Table 2: Key Dihedral Angles in Related Benzamide Structures

| Compound | Dihedral Angle (°)(Phenyl Plane vs. Amide Plane) |

| N-(5-Cyanononan-5-yl)benzamide | 19.504(4) |

| N-(Cyano-methyl)benzamide | 21.86(7) |

Data sourced from crystallographic studies of analogous compounds.

Regarding tautomerism, this compound exists predominantly in the amide form rather than the alternative iminol tautomer. The stability of the amide tautomer is well-established for secondary amides, and crystallographic data from all closely related structures confirm the presence of the keto-amine (C=O) functionality. There is no experimental evidence to suggest that the iminol tautomer (N=C-OH) is present in any significant population in the solid state.

Computational and Theoretical Investigations of N 1 Cyano 1 Methylethyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

An electronic structure analysis of N-(1-cyano-1-methylethyl)benzamide would focus on the distribution of electrons within the molecule and its molecular orbitals. A key aspect of this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, providing insights into the chemical reactivity and kinetic stability of the molecule. A large gap suggests high stability, whereas a small gap indicates a more reactive species.

A hypothetical data table for the FMOs of this compound might look like this:

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Visual representations of the HOMO and LUMO would show their spatial distribution across the molecule, indicating the likely sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this would typically involve predicting:

¹H and ¹³C NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are valuable for assigning peaks in experimental spectra and confirming the molecular structure.

Infrared (IR) Vibrational Frequencies: Calculation of vibrational frequencies can help in the interpretation of experimental IR spectra, assigning specific absorption bands to the vibrational modes of the molecule (e.g., C=O stretch, N-H bend, C≡N stretch).

A hypothetical table of predicted vs. experimental spectroscopic data would be structured as follows:

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR (ppm) | Data not available | Data not available |

| ¹³C NMR (ppm) | Data not available | Data not available |

| IR Frequencies (cm⁻¹) | Data not available | Data not available |

Reaction Pathway Elucidation and Transition State Characterization

Theoretical chemistry can be used to explore potential reaction mechanisms involving this compound. This involves mapping the potential energy surface of a reaction to identify the lowest energy pathway from reactants to products. A critical part of this is locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. For instance, the hydrolysis of the amide or nitrile group in this compound could be investigated through these methods.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics simulations are better suited for exploring the conformational flexibility and intermolecular interactions of larger systems over longer timescales.

Conformational Energy Landscapes

This compound possesses several rotatable bonds, allowing it to adopt various conformations. Molecular mechanics simulations can be used to explore the conformational energy landscape, identifying low-energy (stable) conformers and the energy barriers between them. This is often visualized as a potential energy surface, where the valleys represent stable conformations and the peaks represent transition states between them. Understanding the preferred conformation is crucial as it can influence the molecule's biological activity and physical properties.

Analysis of Intramolecular Interactions

Within a molecule like this compound, various non-covalent interactions can influence its shape and stability. These intramolecular interactions, such as hydrogen bonds or van der Waals forces, can be identified and quantified using computational methods. For example, an analysis could reveal a weak hydrogen bond between the amide proton and the nitrogen of the cyano group, which would stabilize a particular conformation.

Despite a comprehensive search for scholarly articles and computational chemistry data, no specific studies concerning the computational and theoretical investigations of this compound, specifically focusing on its structure-reactivity relationship (SAR), could be located.

Therefore, it is not possible to provide an article on "Computational Approaches to Structure-Reactivity Relationship (SAR) Studies" for this compound that meets the stringent requirements of being based on detailed, existing research findings.

General principles of computational chemistry and SAR studies involve the use of various methods to correlate the chemical structure of a compound with its reactivity or biological activity. These methods can include:

Quantum Mechanics (QM): Used to calculate electronic properties such as molecular orbital energies (HOMO, LUMO), electrostatic potentials, and partial charges, which can provide insights into the reactivity of a molecule.

Density Functional Theory (DFT): A specific QM method that is widely used to study the electronic structure of molecules and to model chemical reactions.

Quantitative Structure-Activity Relationship (QSAR): A modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Molecular Docking: A computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

While these methodologies are commonly applied to various compounds, the specific application of these techniques to this compound has not been documented in the available scientific literature. Consequently, no data tables or detailed research findings can be presented for this specific compound.

Mechanistic Investigations of Reactions Involving N 1 Cyano 1 Methylethyl Benzamide

Detailed Reaction Mechanisms for N-(1-cyano-1-methylethyl)benzamide Transformations

This compound undergoes several important transformations, including reduction, hydrolysis, and synthesis, each with a distinct reaction mechanism.

Synthesis via Acylation: The most common synthesis of this compound involves the acylation of 2-amino-2-methylpropanenitrile (B28548) with benzoyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The presence of a non-nucleophilic base, such as triethylamine (B128534), is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reduction of the Cyano and Amide Groups: The reduction of this compound can be selectively directed to either the cyano or the amide group by choosing the appropriate reducing agent.

Cyano Group Reduction: The reduction of the cyano group to a primary amine is effectively achieved using strong hydride reagents like lithium aluminum hydride (LiAlH₄). The mechanism involves a two-step process. Initially, the aluminum coordinates to the nitrogen atom of the cyano group. This is followed by the transfer of a hydride ion to the carbon atom of the cyano group, leading to the formation of an imine intermediate. A second hydride transfer then reduces the imine to the corresponding primary amine.

Amide Group Reduction: Selective reduction of the amide bond to a secondary amine, without affecting the cyano group, can be accomplished using borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF). This selectivity is a key feature in the functionalization of this molecule.

Hydrolysis of the Cyano Group: The hydrolysis of the cyano group in this compound can yield either a carboxylic acid or a primary amide, depending on the reaction conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, such as refluxing in aqueous hydrochloric acid, the cyano group is completely hydrolyzed to a carboxylic acid. The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: In the presence of a base, such as sodium hydroxide (B78521) in ethanol, partial hydrolysis can occur, leading to the formation of the corresponding primary amide.

Elucidation of Catalytic Cycles and Role of Catalysts

Catalysts play a significant role in enhancing the efficiency and selectivity of reactions involving this compound.

In the context of related synthetic methodologies, bimetallic metal-organic frameworks (MOFs), such as Fe₂Ni-BDC, have been explored as catalysts for Michael addition amidation reactions. While not directly applied to the synthesis of this compound in the cited literature, these catalysts demonstrate the potential for heterogeneous catalysis in related transformations.

For the selective reduction of the amide bond, transition metal-free catalysts, for instance, abnormal N-heterocyclic carbene (aNHC)–borane complexes, have been shown to be effective. These catalysts offer an alternative to traditional metal hydrides, potentially providing milder reaction conditions and different selectivity profiles.

Furthermore, the activation of cyano groups in other contexts has been achieved using Lewis acids. For example, the catalytic electrophilic cyanation of silyl (B83357) enol ethers using 1-cyano-3,3-dimethyl-3-(1H)-1,2-benziodoxole (CDBX) is activated by tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). nih.gov Mechanistic studies indicate that the Lewis acid coordinates to the cyano group of CDBX, thereby activating it for the electrophilic transfer of the cyanide group. nih.gov This principle of Lewis acid activation of a cyano group could be relevant to potential catalytic transformations of this compound.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are pivotal for confirming proposed reaction mechanisms. In the transformations of this compound, spectroscopic and other analytical techniques can be employed to detect transient species.

A key intermediate that has been proposed is the imine intermediate formed during the reduction of the cyano group with lithium aluminum hydride. This intermediate is the product of the initial hydride attack on the nitrile and is subsequently reduced to the final amine product. Its transient nature makes direct observation challenging without specialized techniques.

In a patent describing the synthesis of a structurally similar compound, N-(1-methylcyclopentyl)-benzamide, through the reaction of 1-methylcyclopentanol (B105226), benzyl (B1604629) cyanide, and sulfuric acid, the formation of an off-white solid precipitate is mentioned. google.com This solid is the product of the reaction and is isolated before further purification. google.com While this is the final product in this specific synthesis, it highlights how intermediates or products in related reactions can be isolated and characterized.

Kinetic and Thermodynamic Analysis of this compound Reactions

The kinetic and thermodynamic analysis of reactions involving this compound provides quantitative data on reaction rates, activation energies, and equilibrium positions.

For the hydrolysis of the cyano group in a related compound, it has been noted that the hydrolysis rates increase exponentially at a pH below 3. This is attributed to the protonation of the cyano group, which significantly increases its reactivity towards nucleophilic attack by water. This observation underscores the importance of pH in controlling the kinetics of this transformation.

Applications of N 1 Cyano 1 Methylethyl Benzamide in Organic Synthesis and Chemical Sciences

Role as a Building Block in Complex Organic Molecule Synthesis

There is no specific information available detailing the use of N-(1-cyano-1-methylethyl)benzamide as a direct building block in the synthesis of complex organic molecules. Generally, benzamide (B126) derivatives are crucial substructures in many pharmaceutical agents and serve as versatile starting materials in organic synthesis nih.gov. For instance, more complex benzamide-containing structures, such as the anthelmintic drug Monepantel, demonstrate the utility of the N-cyano-alkyl-benzamide motif in constructing bioactive molecules chemicalbook.com. The core structure of an α-aminonitrile, which is present in this compound, is a key intermediate in Strecker amino acid synthesis, suggesting its potential as a precursor to non-natural α,α-disubstituted amino acids nsf.gov. However, specific examples originating from this compound are not documented in the available literature.

Contribution to Heterocyclic Chemistry and Ring Annulation Strategies

Detailed research on the application of this compound in heterocyclic chemistry or ring annulation strategies could not be found. The functional groups within the molecule, namely the amide and the nitrile, offer potential for cyclization reactions. Compounds containing cyanamide or nitrile functionalities are known to be versatile precursors for nitrogen-containing heterocycles through various cyclization pathways, including both radical and non-radical methods researchgate.net. For example, N-cyano sulfoximines bearing a benzamide group can undergo intramolecular cyclization to form thiadiazinone 1-oxides researchgate.net. While it is chemically plausible that this compound could serve as a precursor to heterocycles like oxazoles, thiazoles, or tetrazoles, no specific studies have been published to confirm such transformations.

Development of Specialty Chemicals and Chemical Reagents

There is no evidence to suggest that this compound is used in the development of specialty chemicals or as a specific chemical reagent. The broader family of N-cyano amides is recognized for its importance in the synthesis of agrochemicals and bioactive compounds nih.gov. However, the role of this compound itself in this context is not established.

Utilization in Materials Science Research

No publications were found that describe the use of this compound in materials science research.

Future Directions and Emerging Research Avenues for N 1 Cyano 1 Methylethyl Benzamide

Exploration of Novel Synthetic Methodologies

The primary synthesis of N-(1-cyano-1-methylethyl)benzamide and its analogs typically involves the reaction of an amine with a benzoyl derivative or the dehydration of a corresponding amide. pressbooks.pub Future research is trending towards the development of more efficient, sustainable, and versatile synthetic methods.

One promising area is the refinement of catalytic systems. For instance, the use of bimetallic metal-organic frameworks (MOFs) has been noted for Michael addition amidation reactions, suggesting a pathway for optimizing the synthesis of related compounds. Future investigations could focus on developing highly specific catalysts for the direct amidation of α-amino nitriles, potentially reducing reaction times and improving yields.

Another avenue involves the exploration of one-pot synthesis procedures. A method for preparing a related compound, N-(1-methylcyclopentyl)-benzamide, utilizes a condensation reaction of 1-methylcyclopentanol (B105226), benzyl (B1604629) cyanide, and sulfuric acid in a single step. google.com Adapting such Ritter-type reaction conditions for the synthesis of this compound could offer a more streamlined and cost-effective manufacturing process compared to traditional multi-step sequences.

Furthermore, research into greener synthetic routes is gaining traction. This includes the use of more environmentally benign solvents and reagents, such as boric acid as a catalyst in the amidation of benzoic acid, which has proven effective for similar structures. nih.gov Investigating flow chemistry processes for the synthesis could also lead to enhanced control over reaction parameters, improved safety, and easier scalability.

Discovery of Unprecedented Reactivity Patterns

The chemical character of this compound is defined by its two primary functional groups: the nitrile and the amide. While the independent reactivity of these groups is well-documented—such as hydrolysis of the nitrile to a carboxylic acid or reduction to an amine—the interplay between them within the same molecule is an area ripe for discovery. pressbooks.pubchemistrysteps.comlibretexts.org

Future research will likely probe for unprecedented reactivity arising from the unique juxtaposition of the amide and the geminal cyano and methyl groups. For example, investigations into intramolecular cyclization reactions under specific conditions could lead to the formation of novel heterocyclic scaffolds. The steric hindrance provided by the two methyl groups on the α-carbon may also influence the regioselectivity of reactions, leading to unexpected products.

The polarized nature of the nitrile's carbon-nitrogen triple bond makes it an electrophilic center susceptible to nucleophilic attack. pressbooks.publibretexts.org Exploring its reactions with a wider array of complex nucleophiles could yield novel derivatives. Similarly, while the amide bond can be reduced, selective reduction in the presence of the nitrile group (or vice-versa) using modern chemoselective reagents presents an ongoing challenge and an opportunity for developing new synthetic tools. For instance, BH₃·THF has been shown to selectively reduce the amide in a related compound without affecting the cyano group.

Advancements in Computational Modeling for this compound Systems

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, guiding experimental work and accelerating discovery. Future research will increasingly leverage these methods to explore aspects of the molecule that are difficult to study through empirical methods alone.

Molecular Modeling and Conformational Analysis: The rotational barriers around the various single bonds in this compound determine its conformational landscape. Computational studies, such as those performed on the related N-[(1S)-1-phenylethyl]benzamide, can elucidate the stable conformers and the energetic barriers between them. nih.gov This information is crucial for understanding its crystal packing and its interaction with biological targets. nih.gov

Reaction Mechanism and Reactivity Prediction: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the feasibility of novel transformations. This can help in designing experiments to achieve, for example, the selective hydrolysis or reduction of one functional group over the other. chemistrysteps.com

Predicting Physicochemical and Biological Properties: Algorithms can predict properties like solubility, lipophilicity (logP), and potential for binding to biological macromolecules. chemeo.com For benzamide (B126) derivatives, which often show biological activity, these predictive models are invaluable in the early stages of drug discovery for identifying potential therapeutic applications and for designing derivatives with improved properties. cymitquimica.comnih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines

The unique structural features of this compound make it a molecule of interest for a range of scientific fields beyond traditional organic synthesis.

Medicinal Chemistry and Drug Discovery: Benzamide derivatives are a well-established class of compounds in pharmaceutical research. cymitquimica.comnih.gov The core structure of this compound serves as a valuable scaffold. Preliminary research on analogous compounds has indicated potential applications in neuropharmacology and as anticancer agents. The cyano group can be crucial for binding affinity to biological targets like enzymes or receptors. Future interdisciplinary work will likely involve synthesizing libraries of derivatives and screening them for activity against various diseases, including cancer and neurological disorders. nih.gov For example, related N-[(1-dimethylaminocycloalkyl)methyl]benzamide derivatives are known to interact with glycine (B1666218) transporters, which are targets for neurological conditions. google.com

Agrochemicals: Some related benzamide structures have been investigated for their pesticidal properties. The this compound moiety could be incorporated into new classes of insecticides or herbicides, representing a collaborative effort between organic chemists and agricultural scientists.

Materials Science: The ability of amides to form strong hydrogen bonds is a key feature in designing self-assembling materials and polymers. nih.gov Research at the intersection of organic chemistry and materials science could explore the use of this compound as a building block for creating novel supramolecular structures or functional polymers with specific thermal or mechanical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-cyano-1-methylethyl)benzamide, and how can purity be optimized?

- Methodology :

- Acylation Reactions : React benzoyl chloride derivatives with 1-cyano-1-methylethylamine under anhydrous conditions in pyridine or DMF, as demonstrated in analogous benzamide syntheses (e.g., salicylamide derivatization via acyl chlorides) .

- Purification : Use preparative HPLC with gradient elution (e.g., acetonitrile/water) to isolate the compound. Monitor purity via NMR (e.g., ¹H/¹³C) and LC-MS .

- Safety Note : Handle nitrile-containing intermediates in a fume hood due to potential toxicity .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in methanol/water). Collect diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL for structure solution and refinement, applying anisotropic displacement parameters for non-H atoms. Validate with ORTEP-3 for graphical representation .

- Data Reporting : Include tables for bond lengths/angles and refinement parameters (e.g., R-factor, resolution) as in Table 1 of .

Q. What safety protocols are critical for handling this compound?

- Methodology :

- Toxicity Mitigation : Classify the compound under GHS Category 3 (highly toxic) based on structural analogs (e.g., CAS 3734-95-0). Use PPE (gloves, goggles) and avoid inhalation/contact (S22/S24/25) .

- Waste Disposal : Neutralize nitrile groups with alkaline hypochlorite before disposal. Document MSDS-compliant protocols for institutional review .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Methodology :

- Quantum Chemistry : Perform DFT calculations (B3LYP/6-311++G**) to optimize geometry and compute HOMO-LUMO gaps. Compare with experimental UV-Vis spectra for validation .

- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO) using AMBER or GROMACS to assess stability and aggregation tendencies .

Q. What strategies are effective for studying the biological activity of this compound derivatives?

- Methodology :

- HDAC Inhibition Assays : Adapt protocols from benzamide-based HDAC inhibitors (e.g., MS-275). Use HeLa cell lysates and fluorogenic substrates (e.g., Ac-Lys-Try-AMC) to measure IC₅₀ values .

- Structure-Activity Relationships (SAR) : Synthesize analogs with substituents on the benzamide ring (e.g., -OCH₃, -CF₃). Test in vitro cytotoxicity (MTT assay) and correlate with steric/electronic parameters .

Q. How can crystallographic data resolve contradictions in reported bond lengths or conformations?

- Methodology :

- Twinned Data Refinement : For ambiguous datasets, apply SHELXL’s TWIN/BASF commands to model twinning. Validate with R₁/residual density maps .

- Comparative Analysis : Cross-reference with analogous structures (e.g., N-(4-formylpiperazine-1-carbonothioyl)benzamide) to identify outliers in bond angles/non-covalent interactions .

Q. What advanced techniques characterize intermolecular interactions in solid-state this compound?

- Methodology :

- Hirshfeld Surface Analysis : Use CrystalExplorer to map close contacts (e.g., C-H⋯O/N). Quantify interaction percentages (e.g., H⋯H, H⋯N) .

- Thermal Analysis : Perform DSC/TGA to assess melting points and decomposition pathways. Correlate with packing motifs from crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.